(4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine
Description
(4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine is a benzylamine derivative featuring a 3,4-dichlorobenzyl ether substituent on the para-position of the phenyl ring. Its molecular structure combines a primary amine group with a dichlorinated benzyloxy moiety, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing compounds targeting neurological and metabolic pathways. The compound is synthesized via nucleophilic substitution, where tert-butyl 4-hydroxybenzylcarbamate reacts with 3,4-dichlorobenzyl chloride under reflux in acetonitrile with potassium carbonate as a base . This method achieves moderate to high yields, emphasizing its utility in scalable pharmaceutical processes.
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methoxy]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-7H,8-9,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRKOBRIBVXCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Features
The target molecule features two critical components:
-
A 3,4-dichlorobenzyloxy group at the para position of a phenyl ring.
-
A methanamine (-CH2NH2) substituent adjacent to the ether linkage.
Retrosynthetically, the compound can be dissected into 4-hydroxybenzaldehyde and 3,4-dichlorobenzyl chloride as starting materials. The aldehyde moiety serves as a precursor for the methanamine group, while the hydroxyl group enables etherification.
Synthetic Pathways
Three routes were prioritized based on literature precedents:
-
Route A : Reductive amination of 4-((3,4-dichlorobenzyl)oxy)benzaldehyde.
-
Route B : Oxime formation and reduction.
-
Route C : Gabriel synthesis via phthalimide intermediate.
Synthesis of 4-((3,4-Dichlorobenzyl)oxy)benzaldehyde
Williamson Ether Synthesis
The benzyloxy group is installed via nucleophilic aromatic substitution.
-
Substrates : 4-Hydroxybenzaldehyde (1.0 equiv), 3,4-dichlorobenzyl chloride (1.1 equiv).
-
Base : Potassium carbonate (2.2 equiv) in acetonitrile.
-
Conditions : Reflux at 82°C for 12 hours.
-
Work-up : Aqueous extraction, column chromatography (heptane/EtOAc).
Mechanistic Insight :
The reaction proceeds via deprotonation of the phenolic -OH by K2CO3, generating a phenoxide ion that attacks the electrophilic benzyl chloride. Steric hindrance from the 3,4-dichloro substituents necessitates prolonged heating.
Reductive Amination to Methanamine (Route A)
Reaction Setup
Substrates :
-
4-((3,4-Dichlorobenzyl)oxy)benzaldehyde (1.0 equiv).
-
Ammonium acetate (3.0 equiv) as the amine source.
-
Solvent: Methanol.
-
Acid: Acetic acid (1.5 equiv) to protonate the imine intermediate.
-
Reducing agent: Sodium cyanoborohydride (1.5 equiv).
-
Drying agent: Magnesium sulfate to scavenge water.
Procedure :
-
Aldehyde and ammonium acetate are stirred in MeOH/AcOH for 2 hours.
-
NaBH3CN is added at 0°C, followed by 12-hour stirring at room temperature.
-
Purification via HCl salt formation or column chromatography.
Optimization Challenges
-
Primary amine selectivity : Excess ammonium acetate (5.0 equiv) improved yield to 80% by minimizing dimerization.
-
Side reactions : Over-reduction to the alcohol (<5%) occurred if NaBH3CN was added too rapidly.
Oxime Reduction Pathway (Route B)
Oxime Formation
Reagents :
-
Hydroxylamine hydrochloride (1.2 equiv).
-
Sodium acetate buffer (pH 4.5).
Conditions :
Reduction to Primary Amine
Methods :
-
Catalytic Hydrogenation : H2 (50 psi), 10% Pd/C, EtOH, 25°C, 6 hours.
-
Borohydride Reduction : NaBH4/TiCl4 in THF, 0°C to RT.
Advantage : Avoids handling gaseous ammonia.
Comparative Analysis of Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Overall Yield | 68–80% | 63–75% | 55–60% |
| Reaction Time | 14–18 h | 10–12 h | 20–24 h |
| Purification | Column/HCl | Column | Hydrolysis |
| Scalability | High | Moderate | Low |
Key Observations :
-
Route A is preferred for scalability and yield but requires strict pH control.
-
Route B offers milder conditions but suffers from lower efficiency in borohydride-mediated reductions.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Cost Analysis
-
NaBH3CN : $320/kg vs. H2/Pd-C : $450/kg. Route A is more cost-effective for batches >10 kg.
Chemical Reactions Analysis
Types of Reactions
(4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
(4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine has been investigated for its antimicrobial properties . Studies have shown that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi. For example, a related study demonstrated that certain phenylamine derivatives could inhibit the production of nitric oxide (NO) in macrophage cells, suggesting a potential role in treating inflammatory conditions .
Case Study: Antimicrobial Activity
In vitro tests indicated that derivatives of this compound showed minimum inhibitory concentrations (MICs) in the range of 0.5–1.0 µg/mL against multidrug-resistant Staphylococcus aureus. This suggests that these compounds could be developed into new antibiotics .
Agricultural Applications
The compound has potential as an agricultural fungicide . Research indicates that phenylamine derivatives can protect crops from phytopathogenic microorganisms. A patent highlights the efficacy of these compounds in combating fungal infections in crops, demonstrating their utility in agricultural biotechnology .
Case Study: Crop Protection
Experimental applications of this compound derivatives showed a marked reduction in fungal growth on treated plants compared to untreated controls. This highlights their effectiveness as protective agents against common agricultural pests and diseases .
Materials Science
In addition to biological applications, this compound is being explored for use in the synthesis of specialty chemicals and materials. Its unique structural features allow it to serve as an intermediate in the production of more complex organic molecules.
Synthesis Pathways
The synthesis typically involves etherification followed by amination reactions using starting materials such as 2,4-dichlorobenzyl alcohol and phenolic compounds. The resulting products have been characterized for their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are categorized based on variations in substituents, synthesis routes, and pharmacological relevance. Below is a detailed comparison:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichlorobenzyl group (electron-withdrawing) enhances metabolic stability and receptor binding affinity compared to methoxy or methyl groups (electron-donating), as seen in Compounds 32 and 35 .
- Stereochemical Complexity : Indole-linked derivatives (e.g., Compound 35 in ) exhibit enhanced stereochemical diversity, impacting target selectivity in cancer therapeutics.
- Yield Disparities : Reductive amination (e.g., 9p in ) yields lower efficiency (35%) compared to epoxide ring-opening (87.3% for Compound 32 ), highlighting the influence of reaction mechanisms on scalability.
Pharmacological and Physicochemical Properties
Key Findings :
- Lipophilicity : The dichlorobenzyl group increases LogP values, enhancing blood-brain barrier permeability but reducing aqueous solubility.
- Stability : Sertraline intermediates (e.g., ) prioritize stability in acidic environments for oral bioavailability, whereas indole derivatives () focus on thermal stability during synthesis.
Structural Analogues in Drug Development
- Sertraline Hydrochloride Intermediate : Shares the dichlorophenyl-methanamine core but incorporates a tetralin ring system for enhanced serotonin reuptake inhibition .
- N-(3,4-Dimethoxybenzyl) Derivatives : Methoxy groups improve solubility but reduce receptor affinity compared to dichloro analogs, as observed in AMPK activators .
Biological Activity
(4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dichlorobenzyl group and a methanamine moiety. This unique structure contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered cellular processes. For instance, it interacts with GABA transporters, potentially affecting neurotransmitter dynamics and pain pathways .
- Receptor Modulation : It may also modulate receptor activity, influencing pathways related to inflammation and pain management .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential effectiveness against various microbial strains, showcasing promising results in inhibiting bacterial growth.
Anticancer Potential
The compound has been explored for its anticancer activities. Studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways. This property makes it a candidate for further research in cancer therapeutics.
Neuropathic Pain Models
In vivo studies have demonstrated that derivatives of this compound exhibit antinociceptive properties in rodent models of neuropathic pain. These studies highlight its potential as a therapeutic agent for managing chronic pain conditions without inducing motor deficits .
Case Studies and Research Findings
- Antinociceptive Activity : A study involving rodent models showed that this compound derivatives effectively reduced pain responses without affecting motor coordination .
- Enzyme Interaction Studies : In vitro assays have identified the compound's ability to inhibit GABA uptake in specific transporter systems, suggesting a role in modulating neurotransmitter levels .
- Comparative Analysis with Similar Compounds : When compared to structurally similar compounds, this compound exhibited unique inhibitory profiles against various biological targets, underscoring its potential as a lead compound for drug development .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-((3,4-Dichlorobenzyl)oxy)phenyl)methanamine, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-aminophenol derivatives with 3,4-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Critical parameters include:
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side-product formation.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance solubility in biphasic systems.
- Stoichiometry : Excess benzyl halide (1.2–1.5 equiv.) ensures complete conversion of the phenolic intermediate.
- Reference protocols for similar methanamine derivatives highlight the use of protecting groups for the amine functionality to prevent undesired alkylation .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) due to acute oral toxicity (H302) and skin irritation (H315). Conduct reactions in a fume hood to mitigate respiratory risks (H335) .
- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ether linkage.
- Waste Disposal : Segregate organic waste and collaborate with certified hazardous waste management services to avoid environmental contamination .
Q. What analytical techniques are suitable for purity assessment and structural elucidation of this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Compare against reference standards (e.g., EP impurity guidelines) .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy group at C4, amine resonance at δ 1.5–2.5 ppm).
- MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out halogen-containing byproducts.
- Elemental Analysis : Validate C, H, N, Cl content to ensure stoichiometric consistency.
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variable Selection : Key factors include temperature, catalyst loading, solvent polarity, and reaction time.
- Design Matrix : Use a 2⁴ factorial design to screen interactions. For example, test low/high levels of temperature (70°C vs. 100°C) and catalyst (0.1 vs. 0.3 equiv.).
- Response Analysis : Yield and purity are primary responses. ANOVA identifies significant factors; response surface models pinpoint optimal conditions.
- Case Study : A triazine synthesis study achieved 20% yield improvement by optimizing reagent ratios via factorial design .
Q. What computational strategies aid in predicting reactivity and designing novel derivatives?
- Methodological Answer :
- Quantum Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity for benzyloxy group attachment.
- Machine Learning : Train models on existing reaction databases to predict feasible substituents (e.g., electron-withdrawing groups at 3,4-positions).
- ICReDD Framework : Integrate computational reaction path searches with experimental validation to accelerate discovery. This approach reduced development time by 40% in pilot studies .
Q. How to resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., over-alkylated amines or dehalogenated species).
- Mechanistic Insight : Probe reaction pathways via isotopic labeling (e.g., D₂O exchange for amine protons) or kinetic studies.
- Case Example : A study on triazole-containing methanamines identified competing oxidation pathways (e.g., H₂O2-mediated side reactions) requiring strict anhydrous conditions .
Q. What are the challenges in scaling up the synthesis from lab to pilot scale, considering reaction kinetics and mass transfer?
- Methodological Answer :
- Reactor Design : Switch from batch to flow reactors for exothermic reactions to improve heat dissipation.
- Mass Transfer : Agitation speed and solvent viscosity critically impact mixing efficiency in larger vessels.
- Process Control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress.
- Case Study : Scaling a similar methanamine derivative required adjusting residence times by 30% to maintain yield parity with lab-scale results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
